molecular formula C14H14N4OS3 B3573379 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3573379
M. Wt: 350.5 g/mol
InChI Key: XTYJMZUWHMGSGH-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 2-bromoacetamide under basic conditions to form the intermediate compound. This intermediate is then reacted with 5-propyl-1,3,4-thiadiazole-2-amine under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both benzothiazole and thiadiazole rings, which may confer distinct chemical and biological properties. The propyl group on the thiadiazole ring may also influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS3/c1-2-5-12-17-18-13(22-12)16-11(19)8-20-14-15-9-6-3-4-7-10(9)21-14/h3-4,6-7H,2,5,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYJMZUWHMGSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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